molecular formula C12H17NaO3S B4934792 Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate

Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate

Cat. No.: B4934792
M. Wt: 264.32 g/mol
InChI Key: DZBLBNPOJOIUKV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with tert-butyl and dimethyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate typically involves the sulfonation of 5-tert-butyl-2,3-dimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as alkoxides, leading to the formation of ethers.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Alkoxides (e.g., sodium ethoxide) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Ethers: Formed through nucleophilic substitution.

    Sulfonic Acids: Resulting from oxidation.

    Sulfinate or Thiol Compounds: Produced via reduction.

Scientific Research Applications

Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of detergents, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive, allowing it to participate in substitution and oxidation-reduction reactions. The tert-butyl and dimethyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

    Potassium tert-butoxide: Similar to sodium tert-butoxide but with different solubility and reactivity properties.

    Sodium methanesulfonate: Another sulfonate compound with different substituents on the benzene ring.

Uniqueness

Sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both tert-butyl and dimethyl groups provides a balance of steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

sodium;5-tert-butyl-2,3-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S.Na/c1-8-6-10(12(3,4)5)7-11(9(8)2)16(13,14)15;/h6-7H,1-5H3,(H,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBLBNPOJOIUKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)[O-])C(C)(C)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.